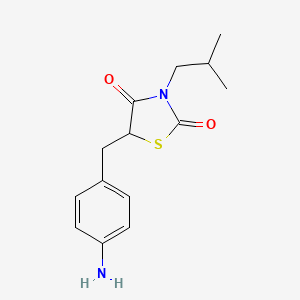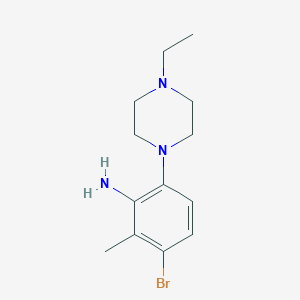
3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline is an organic compound that features a bromine atom, an ethylpiperazine group, and a methylaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline typically involves the bromination of 2-methylaniline followed by the introduction of the ethylpiperazine group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent introduction of the ethylpiperazine group can be achieved through nucleophilic substitution reactions using ethylpiperazine and a suitable base .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.
化学反応の分析
Types of Reactions
3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The aniline moiety can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted anilines, while oxidation and reduction reactions can produce nitroso, nitro, or amine derivatives .
科学的研究の応用
3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The ethylpiperazine group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability .
類似化合物との比較
Similar Compounds
- 3-Bromo-6-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
- 5-Bromo-2-(4-ethylpiperazin-1-yl)-nicotinic acid tert-butyl ester
Uniqueness
3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline is unique due to the presence of both the bromine atom and the ethylpiperazine group, which confer specific reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in various synthetic and research applications .
特性
分子式 |
C13H20BrN3 |
|---|---|
分子量 |
298.22 g/mol |
IUPAC名 |
3-bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline |
InChI |
InChI=1S/C13H20BrN3/c1-3-16-6-8-17(9-7-16)12-5-4-11(14)10(2)13(12)15/h4-5H,3,6-9,15H2,1-2H3 |
InChIキー |
KDQQXLRHWPURRQ-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)C2=C(C(=C(C=C2)Br)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


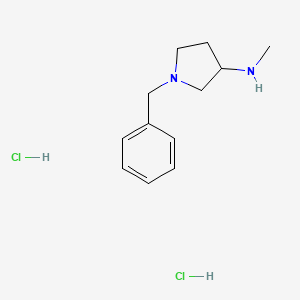

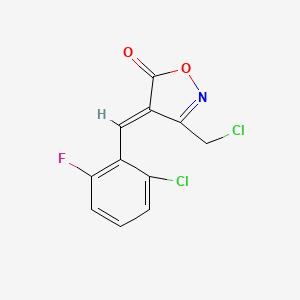
![diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol](/img/structure/B13713088.png)
![2-(4-Methoxyphenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13713098.png)
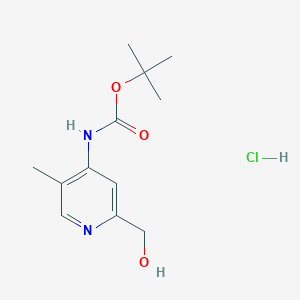

![1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea](/img/structure/B13713111.png)

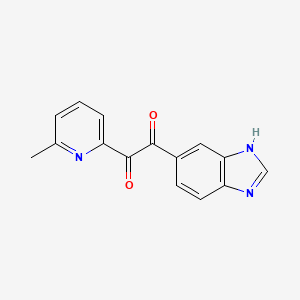
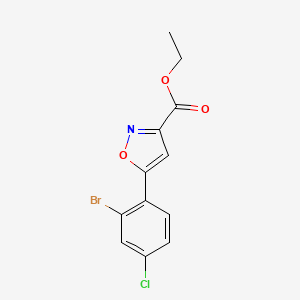
![1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime](/img/structure/B13713140.png)

